cis-2,3-Dimethyl-1,1-difluorocyclopropane
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Overview
Description
cis-2,3-Dimethyl-1,1-difluorocyclopropane: is a fluorinated cyclopropane derivative. Cyclopropane derivatives are known for their unique chemical properties, including ring strain and the presence of geminal dihalomethylene fragments, which make them valuable in various chemical reactions and applications .
Preparation Methods
The synthesis of cis-2,3-Dimethyl-1,1-difluorocyclopropane typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method includes the reaction of alkenes with difluorocarbene generated from trifluoromethyl iodide and zinc dust in the presence of a solvent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with higher yields and purity.
Chemical Reactions Analysis
cis-2,3-Dimethyl-1,1-difluorocyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced cyclopropane derivatives.
Substitution: The presence of fluorine atoms allows for nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-2,3-Dimethyl-1,1-difluorocyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated cyclopropane derivatives are explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Mechanism of Action
The mechanism of action of cis-2,3-Dimethyl-1,1-difluorocyclopropane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the charge distribution and electrostatic surface of the compound, affecting its interactions with biological molecules and enzymes. The ring strain in the cyclopropane ring also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
cis-2,3-Dimethyl-1,1-difluorocyclopropane can be compared with other similar compounds, such as:
cis-1,2-Difluorocyclopropane: Another fluorinated cyclopropane derivative with different substitution patterns.
trans-1,2-Dimethylcyclopropane: A non-fluorinated cyclopropane derivative with different stereochemistry.
1,1-Difluorocyclopropane: A simpler fluorinated cyclopropane derivative without additional methyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and fluorine groups, which influence its chemical properties and reactivity.
Properties
CAS No. |
694-20-2 |
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Molecular Formula |
C5H8F2 |
Molecular Weight |
106.11 g/mol |
IUPAC Name |
(2S,3R)-1,1-difluoro-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H8F2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3/t3-,4+ |
InChI Key |
QACKABMXGDZLJE-ZXZARUISSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(F)F)C |
Canonical SMILES |
CC1C(C1(F)F)C |
Origin of Product |
United States |
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